Buckminsterfullerene
Overview
Description
Buckminsterfullerene, or C60, represents a significant breakthrough in the field of chemistry, particularly in the study of carbon structures. Its discovery has led to a surge of interest and research into its unique properties and potential applications. This spherical molecule, composed entirely of carbon, resembles a soccer ball with a pattern of hexagons and pentagons, reminiscent of the geodesic domes designed by architect R. Buckminster Fuller, after whom it is named (Gillespie & Popelier, 2001).
Synthesis Analysis
The synthesis of Buckminsterfullerene has been a topic of considerable research. Early attempts towards its synthesis involved the creation of intermediates that showcased significant curvature, a critical aspect of its structure. A notable method reported the synthesis of a C30H12 hydrocarbon that represented precisely half of the C60 carbon framework, paving the way for the synthesis of C60 through dimerization (Abdourazak et al., 1995). Additionally, the preparation of the simplest fulleroid by the reaction of fullerene C60 with diazomethane has been documented, highlighting the chemical reactivity and potential for creating various fullerene derivatives (Suzuki et al., 1992).
Molecular Structure Analysis
The molecular structure of Buckminsterfullerene is unique and has been the subject of extensive study. Its structure consists of 60 carbon atoms arranged in a truncated icosahedron, featuring a combination of single and double bonds that create a pattern of hexagons and pentagons. This structure is not only aesthetically pleasing but also contributes to its stability and properties (Gillespie & Popelier, 2001).
Chemical Reactions and Properties
Buckminsterfullerene's chemical properties have been a focal point of research, particularly its high electron affinity, which makes it conducive to reductions, nucleophilic additions, and oxidative additions. The molecule's reactivity towards various chemical treatments has led to the creation of a wide array of fullerene derivatives, expanding the scope of its potential applications (Wudl, 1992).
Physical Properties Analysis
The physical properties of Buckminsterfullerene, such as its crystalline structure when incorporated by a U-shaped twin donor, have been characterized, revealing insights into its interaction with other molecules and its potential for forming inclusion complexes. These properties are crucial for understanding its behavior in various conditions and for developing applications based on these characteristics (Izuoka et al., 1992).
Chemical Properties Analysis
The exploration of Buckminsterfullerene's chemical properties, including its reactivity and the synthesis of various derivatives, has broadened the understanding of fullerene chemistry. The synthesis of a palladium(0)-fullerene derivative exemplifies the molecule's ability to form complex compounds, further illustrating its versatile chemical nature (Bashilov et al., 1993).
Scientific Research Applications
Photovoltaics : Buckminsterfullerene has shown promise in the field of photovoltaics due to its unique physical and intellectual qualities (Collavini, Delgado & Delgado, 2018).
Nanotechnology : Its cage-like structure and the ability to trap atoms make it suitable for applications in nanotechnology, lubricants, industrial catalysts, and drug-delivery systems (Behrens, 1997).
Carbon Nanotubes : The discovery of buckminsterfullerene led to the development of carbon nanotubes, with applications spanning chemistry, physics, materials science, and biology (Limaye, 2013).
Redox Chemistry : Buckminsterfullerene plays a role in the redox chemistry of carbon nanomaterials, influencing their chemical reactivity and electronic properties (Clancy et al., 2018).
Biomedical Applications : It has potential uses in biomedical research, such as in DNA stability and reactivity, and targeted cancer therapy (An & Jin, 2011).
Virus Inactivation : Buckminsterfullerene can be used as a photosensitizer in the inactivation of viruses in biological fluids (Kempf & Käsermann, 1997).
Orthopaedic Research : It has applications in orthopaedic research, such as treating cartilage degeneration and bone disorders (Liu, Cui, Li & Jin, 2014).
Polymer Science : Buckminsterfullerene has been used to create fullerene-functionalized polymeric materials for novel applications (Dai, Mau, Griesser, Spurling & White, 1995).
Electrocatalysis : C60-adsorbed single-walled carbon nanotubes have been developed as metal-free catalysts for various reactions, showing potential in water splitting technologies (Gao, Dai, Du, Yan & Dai, 2019).
Future Directions
As the demand for fullerene-based nanomaterials increases, a scalable method for producing them is maturing . Fullerene mass manufacture is itself poised to mature . Fullerene-based nanomaterials are a key ingredient in some of the first commercial, high-performance, organic photovoltaic (OPV) solar cells .
properties
IUPAC Name |
(C60-Ih)[5,6]fullerene | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C60/c1-2-5-6-3(1)8-12-10-4(1)9-11-7(2)17-21-13(5)23-24-14(6)22-18(8)28-20(12)30-26-16(10)15(9)25-29-19(11)27(17)37-41-31(21)33(23)43-44-34(24)32(22)42-38(28)48-40(30)46-36(26)35(25)45-39(29)47(37)55-49(41)51(43)57-52(44)50(42)56(48)59-54(46)53(45)58(55)60(57)59 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XMWRBQBLMFGWIX-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C12=C3C4=C5C6=C1C7=C8C9=C1C%10=C%11C(=C29)C3=C2C3=C4C4=C5C5=C9C6=C7C6=C7C8=C1C1=C8C%10=C%10C%11=C2C2=C3C3=C4C4=C5C5=C%11C%12=C(C6=C95)C7=C1C1=C%12C5=C%11C4=C3C3=C5C(=C81)C%10=C23 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C60 | |
Record name | Buckminsterfullerene | |
Source | Wikipedia | |
URL | https://en.wikipedia.org/wiki/Buckminsterfullerene | |
Description | Chemical information link to Wikipedia. | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Related CAS |
157697-67-1, 147045-79-2, 157697-66-0 | |
Record name | [5,6]Fullerene-C60-Ih, trimer | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=157697-67-1 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
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Record name | [5,6]Fullerene-C60-Ih, homopolymer | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=147045-79-2 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
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Record name | [5,6]Fullerene-C60-Ih, dimer | |
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URL | https://commonchemistry.cas.org/detail?cas_rn=157697-66-0 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
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DSSTOX Substance ID |
DTXSID4031772 | |
Record name | Buckminsterfullerene | |
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Molecular Weight |
720.6 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Physical Description |
Black odorless powder; [Alfa Aesar MSDS] | |
Record name | Buckminsterfullerene | |
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Product Name |
Buckminsterfullerene | |
CAS RN |
99685-96-8 | |
Record name | Fullerene-C60 | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=99685-96-8 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
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Record name | Buckminsterfullerene | |
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Record name | Buckminsterfullerene | |
Source | EPA DSSTox | |
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Record name | Fullerene C60 | |
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Record name | BUCKMINSTERFULLERENE | |
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Citations
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